REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1([C:10]([F:13])([F:12])[F:11])[O:7][CH:6]([CH2:8][OH:9])[CH2:5][O:4]1.[H-].[Na+].[Na].[CH:19](Br)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1(C)C=CC=CC=1.CO>[F:13][C:10]([F:11])([F:12])[C:3]1([C:2]([F:1])([F:14])[F:15])[O:7][CH:6]([CH2:8][O:9][CH:19]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH2:5][O:4]1 |f:1.2,^1:17|
|
Name
|
2,2-bis(trifluoromethyl)-4-hydroxymethyl-1,3-dioxolane
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
FC(C1(OCC(O1)CO)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0.043 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised to 75°-95° C. for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
the filtrate washed with water
|
Type
|
CUSTOM
|
Details
|
Vacuum-stripping gives an oil which
|
Type
|
FILTRATION
|
Details
|
clarified by filtration through Super Cel
|
Type
|
DISTILLATION
|
Details
|
A forerun is distilled in a 4" column
|
Type
|
ADDITION
|
Details
|
filled with stainless steel packing
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
DISTILLATION
|
Details
|
is distilled at 137° C. under 0.45 mm of mercury pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1(OCC(O1)COC(C1=CC=CC=C1)C1=CC=CC=C1)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |